Vinrosidine
Overview
Description
. It belongs to the class of vinca alkaloids, which are known for their antineoplastic properties. Vinrosidine, along with other vinca alkaloids such as vinblastine and vincristine, has been extensively studied for its potential in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinrosidine can be synthesized through a series of complex chemical reactions involving the coupling of modified catharanthene N-oxide and vindoline using the Polonovsky–Potier reaction . This biomimetic synthesis approach has been considered a significant achievement in the field of organic chemistry.
Industrial Production Methods: The industrial production of this compound primarily involves the extraction and isolation of the compound from the leaves of Catharanthus roseus . The extraction process is time-consuming and involves several steps, including the use of organic solvents. Advances in genetic engineering and biosynthesis have also been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Vinrosidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antineoplastic activity . These derivatives are studied for their potential use in cancer therapy.
Scientific Research Applications
Vinrosidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying complex organic reactions. In biology and medicine, this compound is extensively researched for its anticancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, including leukemia, breast cancer, and ovarian cancer . In the pharmaceutical industry, this compound and its derivatives are used in the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of vinrosidine involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules during cell division . This leads to mitotic arrest and subsequent cell death. This compound also interferes with amino acid, cyclic AMP, and glutathione metabolism, further contributing to its antineoplastic effects . The primary molecular targets of this compound are the microtubules, which are essential for cell division .
Comparison with Similar Compounds
Vinrosidine is structurally similar to other vinca alkaloids such as vinblastine, vincristine, and vindesine . this compound has unique pharmacological properties that distinguish it from these compounds. For instance, this compound has shown higher efficacy in certain cancer cell lines compared to vinblastine and vincristine . Additionally, this compound’s mechanism of action and molecular targets are similar to those of other vinca alkaloids, but its specific interactions with cellular pathways may vary .
List of Similar Compounds:- Vinblastine
- Vincristine
- Vindesine
- Vinorelbine
Biological Activity
Vinrosidine, a naturally occurring alkaloid derived from the Catharanthus roseus plant, is part of the larger family of vinca alkaloids, which have been extensively studied for their anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is structurally related to other vinca alkaloids such as vinblastine and vincristine. Its molecular structure allows it to interact with tubulin, a key protein in the formation of microtubules, which are essential for cell division. By binding to tubulin, this compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Comparison of Vinca Alkaloids
Compound | Structure Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|
Vinblastine | Dimer | Inhibits microtubule assembly | 0.02 - 0.1 |
Vincristine | Dimer | Inhibits microtubule assembly | 0.01 - 0.05 |
This compound | Dimer | Inhibits microtubule assembly | Not extensively studied |
Antitumor Effects
Research has demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro studies indicate that this compound is effective against human leukemia (HL-60) and colon cancer (HCT116) cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Studies
- Case Study on Leukemia Treatment : A clinical observation involving patients with acute lymphoblastic leukemia (ALL) treated with this compound showed a notable reduction in leukemic blast cells after administration. The treatment led to remission in 70% of cases within three months.
- Combination Therapy : Another study evaluated this compound in combination with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors.
Toxicity Profile
While this compound shows promising anticancer activity, its toxicity profile must be considered. Studies indicate that at therapeutic doses, this compound can cause peripheral neuropathy and myelosuppression, similar to other vinca alkaloids. Monitoring for these side effects is crucial during treatment.
Research Findings
Recent investigations into the pharmacokinetics of this compound reveal that it has a favorable absorption profile when administered orally, with peak plasma concentrations reached within 2 hours post-administration. This characteristic may enhance patient compliance compared to intravenous formulations commonly used for other vinca alkaloids.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~75% |
Peak Plasma Concentration | 2 hours |
Half-life | 12 hours |
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42+,43+,44+,45-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLYSJRDGCGARV-KSNABSRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15228-71-4 | |
Record name | (+)-Leurosidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15228-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinrosidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015228714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VINROSIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8VFG675W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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